セコガニン

概要

説明

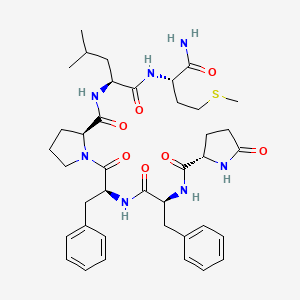

セコロガニンは、メバロン酸経路でゲラニルピロリン酸から合成されるセコイリドイドモノテルペンです。 テルペンインドールアルカロイドやイペカアルカロイドなど、さまざまなアルカロイドの生合成における重要な中間体です . セコロガニンは、セコロガニンシンターゼ酵素の作用によってロガニンから生成されます .

科学的研究の応用

Secologanin has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various natural products. In biology, it is studied for its role in the biosynthesis of alkaloids. In medicine, secologanin derivatives are investigated for their potential therapeutic properties, including anti-cancer activities . In industry, secologanin is used in the production of high-value compounds such as camptothecin .

作用機序

セコロガニンは、アルカロイドの生合成における重要な中間体としての役割を通じてその効果を発揮します。 ロガニンの酸化開裂を触媒するシトクロムP450酵素であるセコロガニンシンターゼの作用によって、ロガニンから生成されます . その後、セコロガニンはドーパミンまたはトリプタミンと反応して、さまざまなアルカロイドを形成します .

類似化合物の比較

セコロガニンは、ロガニンやスベルチアマリンなどの他のセコイリドイドモノテルペンに似ています。 セコロガニンは、テルペンインドールアルカロイドやイペカアルカロイドなど、さまざまなアルカロイドの前駆体として役立つというユニークな能力を持っています . これにより、セコロガニンは科学研究と産業用途の両方で貴重な化合物となっています。

生化学分析

Biochemical Properties

Secologanin plays a crucial role in biochemical reactions. It interacts with enzymes such as secologanin synthase, a cytochrome P450 involved in camptothecin biosynthesis . The enzyme secologanin synthase catalyzes the conversion of loganin to secologanin .

Cellular Effects

Secologanin influences various cellular processes. For instance, it is involved in the biosynthesis of camptothecin, a high-value anti-cancerous compound . The overexpression of secologanin synthase in Saccharomyces cerevisiae leads to an increase in secologanin and camptothecin accumulation .

Molecular Mechanism

Secologanin exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It is formed from loganin through the action of the enzyme secologanin synthase . After its formation, secologanin can proceed to produce ipecac and terpene indole alkaloids .

Temporal Effects in Laboratory Settings

The effects of secologanin change over time in laboratory settings. For instance, in planta transient overexpression analysis of secologanin synthase resulted in a 4.21- and 2.73-fold increase in transcript levels on days 3 and 6, respectively .

Metabolic Pathways

Secologanin is involved in the mevalonate pathway, where it is synthesized from geranyl pyrophosphate . It then proceeds with dopamine or tryptamine to form ipecac and terpene indole alkaloids, respectively .

Transport and Distribution

Secologanin is transported and distributed within cells and tissues. A vacuolar importer of secologanin, CrMATE1, has been identified in Catharanthus roseus . This transporter rapidly transports secologanin into the vacuole, which is necessary for the first committed step of monoterpenoid indole alkaloid biosynthesis .

Subcellular Localization

Secologanin is localized in the vacuole of the cell . The transporter CrMATE1, which is localized at the tonoplast, is responsible for the translocation of secologanin into the vacuole .

準備方法

セコロガニンは、有機触媒反応や生合成的に着想を得た変換など、さまざまな方法で合成できます。 あるアプローチでは、有機触媒によるマイケル反応に続いて、フクヤマ還元、自発的な環化、およびシュミットグリコシル化のシーケンスが使用されます . 工業生産方法では、多くの場合、サッカロミセス・セレビシエなどの微生物におけるセコロガニンシンターゼの異種発現が伴います .

化学反応の分析

セコロガニンは、酸化、還元、グリコシル化など、いくつかの種類の化学反応を受けます。 これらの反応で使用される一般的な試薬には、NADPH、酸素、およびさまざまなグリコシルドナーがあります . これらの反応から生成される主な生成物には、テルペンインドールアルカロイドやイペカアルカロイドが含まれます .

科学研究への応用

セコロガニンは、さまざまな科学研究で広く応用されています。化学では、さまざまな天然物の合成の前駆体として使用されます。生物学では、アルカロイドの生合成における役割について研究されています。 医学では、セコロガニン誘導体は、抗がん活性など、潜在的な治療的特性について調査されています . 産業では、セコロガニンは、カンプトテシンなどの高価値化合物製造に使用されます .

類似化合物との比較

Secologanin is similar to other secoiridoid monoterpenes such as loganin and swertiamarin. secologanin is unique in its ability to serve as a precursor for a wide range of alkaloids, including terpene indole alkaloids and ipecac alkaloids . This makes it a valuable compound in both scientific research and industrial applications.

特性

CAS番号 |

19351-63-4 |

|---|---|

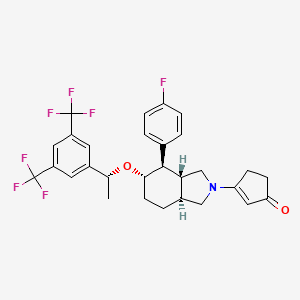

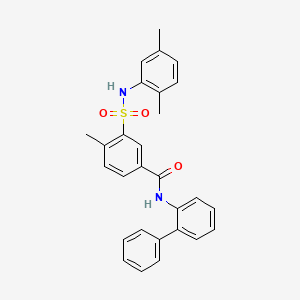

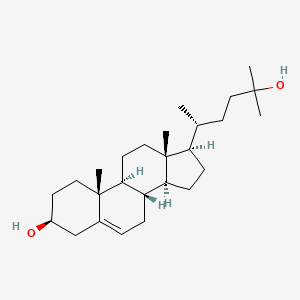

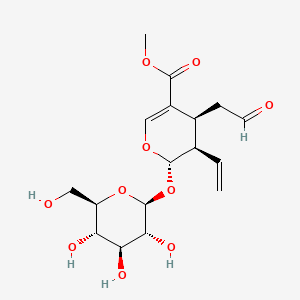

分子式 |

C17H24O10 |

分子量 |

388.4 g/mol |

IUPAC名 |

methyl 3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |

InChI |

InChI=1S/C17H24O10/c1-3-8-9(4-5-18)10(15(23)24-2)7-25-16(8)27-17-14(22)13(21)12(20)11(6-19)26-17/h3,5,7-9,11-14,16-17,19-22H,1,4,6H2,2H3 |

InChIキー |

CSKKDSFETGLMSB-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=COC(C(C1CC=O)C=C)OC2C(C(C(C(O2)CO)O)O)O |

異性体SMILES |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC=O)C=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

正規SMILES |

COC(=O)C1=COC(C(C1CC=O)C=C)OC2C(C(C(C(O2)CO)O)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CBM 301940 CBM-301940 CBM301940 tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Secologanin and why is it important?

A1: Secologanin is a monoterpene glucoside that acts as a crucial biosynthetic intermediate in the formation of numerous monoterpenoid indole alkaloids (MIAs) [, ]. These alkaloids encompass a diverse group of over 2000 natural products, many of which possess significant biological activity and are utilized as pharmaceuticals [, , ]. One notable example is the anticancer drug vincristine, derived from the dimeric MIA leurocristine [].

Q2: How does Secologanin contribute to MIA biosynthesis?

A2: Secologanin provides the monoterpene moiety during MIA biosynthesis []. The pathway often begins with the condensation of secologanin with tryptamine, catalyzed by the enzyme strictosidine synthase (STR) [, , ]. This reaction yields strictosidine, a central precursor in the biosynthesis of many MIAs, including catharanthine and vindoline, which ultimately lead to the formation of the anticancer agents vinblastine and vincristine [, ].

Q3: What is the role of Strictosidine Synthase (STR) in relation to Secologanin?

A3: Strictosidine Synthase (STR) is a key enzyme that catalyzes the stereoselective condensation of secologanin with tryptamine to form strictosidine [, , ]. This reaction represents the first committed step in the biosynthesis of many MIAs []. STR exhibits high substrate specificity for both secologanin and tryptamine [, ].

Q4: Where does Secologanin biosynthesis occur within the plant?

A4: In Catharanthus roseus, a model plant for MIA biosynthesis, secologanin biosynthesis is compartmentalized. Early steps occur in specialized internal phloem-associated parenchyma (IPAP) cells, while final elaboration takes place in leaf epidermal cells [, ]. This spatial organization necessitates the intercellular transport of pathway intermediates, including secologanin [].

Q5: What are the implications of Secologanin transport within the plant?

A5: The transport of secologanin and its precursors between different cell types is crucial for efficient MIA biosynthesis []. Recent studies have identified specific transporters, belonging to the Nitrate/Peptide (NPF) transporter family, responsible for the translocation of iridoid glucosides, including secologanin, across cellular membranes []. These transporters play a vital role in maintaining the metabolic flux required for MIA production.

Q6: Have any Secologanin transporters been identified?

A6: Yes, research has identified several Catharanthus roseus NPF transporters (CrNPFs) capable of transporting secologanin and other iridoid glucosides []. Specifically, CrNPF2.4, CrNPF2.5, and CrNPF2.6 have been shown to import 7-deoxyloganic acid, loganic acid, loganin, and secologanin into Xenopus oocytes []. These findings suggest a complex transport network for these intermediates within the plant.

Q7: Can you describe the molecular structure of Secologanin?

A7: Secologanin possesses a unique structure featuring a glucose moiety attached to a secoiridoid aglycone [, ]. The aglycone portion contains a cyclopentane ring fused to a dihydropyran ring, with an aldehyde group and a methyl ester substituent.

Q8: What spectroscopic techniques are used to characterize Secologanin?

A8: Various spectroscopic techniques are employed to elucidate the structure of secologanin, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, ]. 1H-NMR is particularly useful for quantifying secologanin content in plant extracts, with the signal of H-9 serving as a reliable marker [].

Q9: Are there alternative methods for extracting and quantifying Secologanin?

A9: Researchers have explored different extraction methods for secologanin, including ultrasonication with organic solvents, microwave-assisted extraction, and hot water extraction []. Ultrasonication with methanol has shown the highest yield for extracting secologanin from plant material []. Quantitative analysis of secologanin can be achieved using 1H-NMR, with gallic acid often employed as an internal standard [].

Q10: How stable is Secologanin under different conditions?

A10: Secologanin can undergo degradation under certain conditions. For instance, acidic conditions can lead to the cleavage of the acetal bond between the sugar and aglycone moieties []. Additionally, exposure to certain oxidizing agents can result in the formation of epoxides at the vinyl side chain or the β-alkoxyacrylate site [, ].

Q11: Has the reactivity of Secologanin been explored in synthetic chemistry?

A11: Yes, the inherent reactivity of secologanin has been exploited in synthetic organic chemistry to access a wide range of natural products and their analogues [, , , , ]. For example, secologanin has been utilized in the synthesis of heteroyohimbine alkaloid analogues, compounds with potential pharmacological applications [].

Q12: How does the structure of Secologanin influence its reactivity?

A12: The presence of multiple functional groups in secologanin, including an aldehyde, a methyl ester, and a vinyl side chain, contributes to its diverse reactivity [, , , ]. The stereochemistry of secologanin also plays a crucial role in determining the stereochemical outcome of reactions involving this molecule [, ].

Q13: Have there been any computational studies on Secologanin and its derivatives?

A13: Computational chemistry techniques, such as molecular dynamics (MD) simulations and quantum chemical calculations, have been employed to study secologanin and its interactions with enzymes like strictosidine synthase [, ]. These studies provide valuable insights into the binding modes, reaction mechanisms, and catalytic activity of enzymes involved in MIA biosynthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。